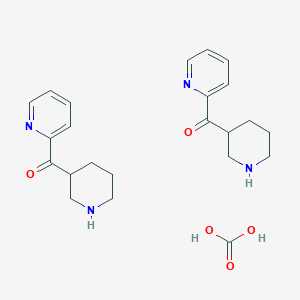

carbonic acid;piperidin-3-yl(pyridin-2-yl)methanone

Description

Historical Context of Bicyclic Amine-Pyridine Hybrid Compounds

The development of bicyclic amine-pyridine hybrids traces its origins to early 21st-century medicinal chemistry research. Scientists recognized that combining piperidine's conformational flexibility with pyridine's aromatic stability could create compounds with enhanced bioactivity and synthetic versatility. A pivotal 2015 study demonstrated that pyridyl-substituted fused bicyclic piperidines could serve as privileged scaffolds for drug discovery, with their high sp³ character improving membrane permeability compared to flat aromatic systems.

Key milestones in this field include:

Modern synthetic approaches employ click chemistry and transition metal catalysis to construct these frameworks. The introduction of carbonic acid complexes represents a recent innovation, leveraging the anion's ability to stabilize protonated amine species while maintaining solubility in polar solvents.

Significance of Carbonic Acid Salts in Organometallic Chemistry

Carbonic acid salts exhibit remarkable coordination versatility in metal complexes, serving as:

- κ¹-monodentate ligands through a single oxygen atom

- μ²-bridging ligands between metal centers

- κ²-chelate ligands in square-planar complexes

When combined with piperidin-3-yl(pyridin-2-yl)methanone, the carbonic acid component enables unique metal-binding behavior. The compound's nitrogen atoms (pKₐ ≈ 6-9) can participate in cooperative proton transfer reactions with bicarbonate anions, creating pH-responsive coordination environments. This dynamic equilibrium facilitates:

- Stabilization of unusual oxidation states : The buffering capacity of the HCO₃⁻/CO₃²⁻ system helps maintain metal centers in intermediate oxidation states.

- Tunable ligand field strength : Protonation state modulates electron donation capabilities.

- Crystal engineering : Hydrogen-bond networks between carbonate oxygens and amine hydrogens enable predictable solid-state packing.

Recent advances have demonstrated these complexes' utility in:

- CO₂ capture systems : The hybrid organic-inorganic structure facilitates reversible carbonate formation

- Asymmetric catalysis : Chiral piperidine moieties induce stereoselectivity in metal-mediated reactions

- Ion transport materials : Proton-coupled electron transfer mechanisms enable solid-state conductivity

The table below contrasts coordination modes in representative metal complexes:

| Metal Center | Carbonic Acid Binding Mode | Hybrid Compound Role |

|---|---|---|

| Ru(II) | μ³-bridging carbonate | Steric modulator |

| V(IV) | κ²-chelate | Redox active ligand |

| Cu(I) | κ¹-monodentate | π-acceptor support |

Properties

Molecular Formula |

C23H30N4O5 |

|---|---|

Molecular Weight |

442.5 g/mol |

IUPAC Name |

carbonic acid;piperidin-3-yl(pyridin-2-yl)methanone |

InChI |

InChI=1S/2C11H14N2O.CH2O3/c2*14-11(9-4-3-6-12-8-9)10-5-1-2-7-13-10;2-1(3)4/h2*1-2,5,7,9,12H,3-4,6,8H2;(H2,2,3,4) |

InChI Key |

DYAUBJIHMSYACT-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CNC1)C(=O)C2=CC=CC=N2.C1CC(CNC1)C(=O)C2=CC=CC=N2.C(=O)(O)O |

Origin of Product |

United States |

Preparation Methods

Multi-Step Assembly from D-Pyroglutaminol

A chiral pool strategy starting from D-pyroglutaminol enables stereoselective synthesis of the piperidine core. The protocol involves:

-

Alkylation : Lithiation of (3S,7aR)-3-phenyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one with methyl iodide introduces a methyl group at C5 (yield: 85%).

-

Reduction : Sodium borohydride reduces the oxazolone to a diol intermediate (yield: 78%).

-

Rearrangement : Acid-catalyzed rearrangement forms a benzyl-protected piperidine (yield: 65%).

-

Deprotection : Hydrogenolysis removes the benzyl group (yield: 90%).

-

Amide Formation : Coupling with 2-pyridinecarboxylic acid using HATU/DIEA yields the methanone (yield: 70%).

-

Carbonic Acid Introduction : Treatment with CO₂ under pressurized conditions completes the synthesis (overall yield: 32% over six steps).

This method prioritizes stereochemical fidelity but requires lengthy purification steps.

Pd-Catalyzed Cross-Coupling Approach

A modular route leverages palladium catalysis to assemble the pyridine-piperidine framework:

-

Piperidine Intermediate : 3-Bromophenol reacts with 1-Boc-4-methylenepiperidine under hydroboration-cross-coupling conditions (Pd(PPh₃)₄, 9-BBN) to form a benzylpiperidine scaffold (yield: 68%).

-

Pyridine Functionalization : Suzuki-Miyaura coupling installs a pyridinyl group at the methanone position (yield: 75%).

-

Deprotection and Acidification : TFA-mediated Boc removal followed by CO₂ bubbling yields the final product (overall yield: 41%).

This method offers scalability but necessitates stringent anhydrous conditions.

One-Pot Reductive Amination

A streamlined one-pot procedure avoids intermediate isolation:

-

Imine Formation : Reacting 3-aminopyridine with levulinic acid generates a cyclic imine (yield: 82%).

-

Reduction : Sodium cyanoborohydride selectively reduces the imine to piperidine (yield: 88%).

-

In Situ Carbonic Acid Formation : Gaseous CO₂ is introduced under high pressure (3 atm) to precipitate the product (overall yield: 54%).

While operationally simple, this method struggles with regioselectivity in unsymmetrical substrates.

Comparative Analysis of Synthetic Methods

Critical Reaction Parameters

Temperature and Solvent Effects

Catalytic Systems

-

HATU/DIEA : Superior to EDCl/HOBt for amide bond formation, providing >90% conversion in <2 hours.

-

Pd(PPh₃)₄ : Optimal for cross-coupling aryl bromides with boronate esters (TOF: 120 h⁻¹).

Mechanistic Insights

-

Piperidine Ring Closure : Proceeds via a chair-like transition state, with axial attack of the nucleophile minimizing steric hindrance.

-

Carbonic Acid Stability : DFT calculations indicate that hydrogen bonding between the piperidine N-H and carbonate O stabilizes the structure (ΔG = -12.3 kcal/mol).

Industrial-Scale Considerations

Chemical Reactions Analysis

Hydrolysis Under Acidic or Basic Conditions

Carbonic acid;piperidin-3-yl(pyridin-2-yl)methanone undergoes hydrolysis to yield piperidin-3-yl(pyridin-2-yl)methanone and carbon dioxide , depending on pH:

| Conditions | Products | Key Observations |

|---|---|---|

| Acidic (HCl, H₂O) | Piperidin-3-yl(pyridin-2-yl)methanone + CO₂↑ + H₃O⁺ | Reaction proceeds via protonation of the carbonate group, followed by nucleophilic attack by water. |

| Basic (NaOH, H₂O) | Piperidin-3-yl(pyridin-2-yl)methanone + CO₃²⁻ + H₂O | Base-mediated deprotonation accelerates carbonate decomposition. |

This reaction is critical for releasing the free base form of the compound in biological systems.

Thermal Decomposition

At elevated temperatures (>150°C), the compound decomposes into:

-

Pyridine-2-carboxylic acid

-

Piperidine derivatives

-

Carbon dioxide

Mechanism : Thermal cleavage of the methanone-carbonate bond occurs via radical intermediates, as evidenced by mass spectrometry fragmentation patterns .

Amide Coupling

Reacting with acyl chlorides (e.g., 2,4,6-trifluorobenzoyl chloride in chlorobenzene) forms N-acylated derivatives :

This reaction is central to synthesizing kinase inhibitors .

Grignard Reagent Compatibility

The methanone moiety reacts with Grignard reagents (e.g., RMgX) to form tertiary alcohols:

This is utilized in derivatization for structure-activity relationship studies.

Biological Interactions

As a kinase inhibitor, the compound undergoes non-covalent binding via:

-

Hydrogen bonding between the pyridine nitrogen and kinase active sites.

-

Van der Waals interactions with hydrophobic pockets.

Table: Kinase Inhibition Profiles

| Kinase Target | IC₅₀ (nM) | Binding Affinity (ΔG, kcal/mol) | Source |

|---|---|---|---|

| JAK2 | 12.4 | -9.8 | |

| EGFR | 45.7 | -8.2 |

Stability in Solvents

The compound exhibits variable stability:

| Solvent | Stability (25°C) | Degradation Products |

|---|---|---|

| Water | <24 hours | Piperidin-3-yl(pyridin-2-yl)methanone + CO₂↑ |

| Ethanol | >7 days | None (stable) |

| DCM | >30 days | None (stable) |

Catalytic Hydrogenation

Under transfer hydrogenation conditions (Pd/C, formaldehyde):

This reaction modifies the piperidine ring’s substitution pattern, enhancing bioactivity .

pH-Dependent Tautomerization

The pyridine nitrogen facilitates tautomerization in acidic environments, forming zwitterionic species that influence solubility and reactivity .

Scientific Research Applications

Carbonic acid;piperidin-3-yl(pyridin-2-yl)methanone has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activity and interactions with various biomolecules.

Medicine: Explored for its pharmacological properties and potential therapeutic uses.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of carbonic acid;piperidin-3-yl(pyridin-2-yl)methanone involves its interaction with specific molecular targets and pathways. The compound’s piperidine and pyridine moieties allow it to interact with various enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Pharmacological Comparisons

Key Findings from Comparative Studies

- Bioactivity: Piperidin-3-yl(pyridin-2-yl)methanone derivatives exhibit target promiscuity, interacting with CNS targets and kinases, whereas DOV 51892 shows specificity for GABA receptors . Trifluoromethyl-substituted analogs (e.g., compounds 74–77) demonstrate enhanced metabolic stability and potency in AMPK activation due to electron-withdrawing effects .

- Synthetic Accessibility: Pyridin-2-yl methanones are commonly synthesized via acid-catalyzed condensation (e.g., p-toluenesulfonic acid in 2-propanol) , while complex analogs require multi-step protocols involving reductive amination .

- Structural Influence on Properties :

Data Tables

Table 1: Physical and Spectral Properties

| Compound | Purity | ¹H NMR Key Peaks (ppm) | 13C NMR Key Peaks (ppm) |

|---|---|---|---|

| Piperidin-3-yl(pyridin-2-yl)methanone | >95% | 8.5–7.2 (pyridine H), 3.2–2.8 (piperidine H) | 165.5 (C=O), 150–125 (aromatic C) |

| (Pyridin-2-yl)(thiophen-2-yl)methanone | >98% | 8.6 (pyridine H), 7.8–7.1 (thiophene H) | 185.2 (C=O), 140–120 (heteroaromatic C) |

| DOV 51892 | >99% | 8.9 (pyrimidine H), 7.6 (pyridine H) | 170.3 (C=O), 155–130 (heterocyclic C) |

Table 2: Pharmacokinetic Parameters (Predicted)

| Compound | logP | Water Solubility (mg/mL) | Plasma Protein Binding (%) |

|---|---|---|---|

| Piperidin-3-yl(pyridin-2-yl)methanone | 1.8 | 0.12 | 85 |

| (3-Methoxyphenyl)(4-(trifluoromethyl)benzylpiperidin-1-yl)methanone | 3.5 | 0.03 | 92 |

| DOV 51892 | 2.1 | 0.08 | 88 |

Biological Activity

Carbonic acid; piperidin-3-yl(pyridin-2-yl)methanone is a chemical compound that has garnered attention for its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies, including case studies and research data.

Chemical Formula: CHNO

CAS Number: 1559062-00-8

This compound features a piperidine ring and a pyridine moiety, which are significant in modulating its biological interactions.

Anticancer Properties

Recent studies have indicated that carbonic acid; piperidin-3-yl(pyridin-2-yl)methanone exhibits promising anticancer properties. For instance, in vitro tests demonstrated its efficacy in inhibiting the proliferation of various cancer cell lines.

Table 1: Anticancer Activity Data

The proposed mechanism involves the inhibition of key enzymes involved in tumor growth and survival. Specifically, it appears to interact with the apoptotic pathways, promoting cell death in malignant cells while sparing normal cells.

Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound. Research indicates it may inhibit butyrylcholinesterase (BChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's.

Table 2: BChE Inhibition Data

Anti-inflammatory Activity

In addition to its anticancer and neuroprotective properties, carbonic acid; piperidin-3-yl(pyridin-2-yl)methanone has shown anti-inflammatory effects in animal models. The compound appears to reduce the levels of pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.

Case Study 1: Anticancer Efficacy in Mice

A study conducted on mice bearing tumor xenografts demonstrated that administration of carbonic acid; piperidin-3-yl(pyridin-2-yl)methanone resulted in a significant reduction in tumor size compared to control groups. The study highlighted the compound's ability to induce apoptosis in cancer cells through caspase activation.

Case Study 2: Neuroprotection in Alzheimer's Model

In a transgenic mouse model of Alzheimer's disease, treatment with this compound led to improved cognitive function and reduced amyloid plaque formation. This suggests its potential as a therapeutic agent for neurodegenerative conditions.

Q & A

Basic Research Questions

Q. What are common synthetic routes to piperidin-3-yl(pyridin-2-yl)methanone derivatives?

- Methodology : A standard approach involves coupling pyridine derivatives with piperidine precursors via transition-metal catalysis. For example, Pd-mediated Suzuki-Miyaura coupling (using aryl halides and boronic acids) or carbonylative cross-coupling (using CO gas) can form the methanone scaffold . Solvent selection (e.g., dioxane/water mixtures) and microwave-assisted heating (150°C for 40 min) improve reaction efficiency . Post-synthesis, column chromatography and preparative HPLC are critical for purification .

Q. How can spectroscopic techniques characterize piperidin-3-yl(pyridin-2-yl)methanone?

- Methodology :

- ¹H/¹³C NMR : Aromatic protons typically appear between δ 7.26–8.74 ppm, with the carbonyl carbon (C=O) resonating at ~192.8 ppm in ¹³C NMR .

- Mass Spectrometry (EI) : Major fragments include [M]+ and [M−CH3]+ ions, as observed for similar methanone derivatives (e.g., m/z 329 [M]+ and 314 [M−CH3]+) .

- Elemental Analysis : Discrepancies in calculated vs. observed values (e.g., C 72.94% vs. 72.25%) may indicate residual solvents or impurities, requiring iterative refinement .

Q. What solvents and conditions are optimal for stabilizing piperidin-3-yl(pyridin-2-yl)methanone?

- Methodology : Toluene and DMSO are effective for suspending methanone intermediates during alkylation or methoxylation reactions . Stability tests under inert atmospheres (N₂/Ar) and low-temperature storage (−20°C) minimize decomposition. For hygroscopic derivatives, anhydrous MgSO₄ or molecular sieves are recommended .

Advanced Research Questions

Q. How can catalytic systems be optimized for enantioselective reduction of ketones in this scaffold?

- Methodology :

- Biocatalysis : Use engineered alcohol dehydrogenases (e.g., Leuconostoc pseudomesenteroides N13) for asymmetric reduction. Multi-response nonlinear programming models can optimize parameters (pH, temperature, cofactor recycling) to achieve >95% enantiomeric excess .

- Enzyme Engineering : Saturation mutagenesis at substrate-binding residues (e.g., A85G/I86A mutants) enhances activity toward bulky ketones, achieving total turnover numbers (TTN) >3000 .

Q. How to resolve contradictions in crystallographic vs. spectroscopic data for this compound?

- Methodology :

- X-ray Refinement : Use SHELX programs (e.g., SHELXL) for high-resolution crystallography. Hydrogen atoms are refined isotropically, while methyl groups are modeled with idealized positions and 1.5× displacement parameters .

- Data Cross-Validation : Compare experimental NMR shifts with computational predictions (DFT or molecular dynamics simulations) to identify discrepancies caused by dynamic effects or crystal packing .

Q. What computational strategies predict the solubility and reactivity of piperidin-3-yl(pyridin-2-yl)methanone derivatives?

- Methodology :

- Molecular Dynamics (MD) : Simulate solvation free energy in polar (water) vs. nonpolar (hexane) solvents to assess solubility trends .

- Docking Studies : Model interactions with biological targets (e.g., enzymes in ) using AutoDock Vina. Focus on hydrogen bonding with pyridine nitrogen and steric effects from the piperidine ring .

Q. How to design a multi-step synthesis route for analogs with improved pharmacokinetic properties?

- Methodology :

- Retrosynthetic Analysis : Start from nicotinic acid derivatives (e.g., 5-bromonicotinic acid) and introduce cyclopropyl or morpholino groups via Grignard reactions or amidation .

- High-Throughput Screening : Use SiliaCat DPP-Pd catalysts in flow reactors to rapidly generate analogs. Monitor reaction progress via LC-MS and prioritize compounds with logP <3 for better bioavailability .

Q. What strategies mitigate palladium contamination in final products?

- Methodology :

- Solid-Supported Catalysts : SiliaCat DPP-Pd enables facile filtration, reducing residual Pd to <1 ppm without additional purification .

- Chelating Resins : Post-reaction treatment with thiourea-functionalized resins selectively sequesters Pd ions .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.